molecular formula C15H15BrN2O2S B2555214 Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide CAS No. 75230-51-2

Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide

Cat. No. B2555214
CAS RN: 75230-51-2
M. Wt: 367.26
InChI Key: YEUAQVSDGAKESG-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BMEH and has been studied extensively for its unique properties and potential uses in various fields.

Scientific Research Applications

Conformational Properties and Applications

Conformational Analysis and Electronic Properties The molecule Benzenesulfonic acid, 4-methyl-, [1-(4-bromophenyl)ethylidene]hydrazide, and its derivatives exhibit interesting conformational properties. One study focused on benzenesulfonic acid hydrazide molecules, including para-nitro and para-methyl derivatives, revealing that these molecules have a multitude of conformers differing in the orientation of the –SO2NHNH2 group fragments, energies of the frontier orbitals, and the direction and magnitude of dipole moments. The introduction of nitro or methyl groups in the para-position was found to have minimal impact on the conformational properties of the sulfonyl hydrazide group. Notably, these compounds are stabilized in high-energy conformations within crystal structures, which differ from those in gaseous states. This research paves the way for understanding the electronic and conformational dynamics of such molecules, potentially guiding their application in material science and pharmaceuticals (Fedorov & Giricheva, 2017).

Chemical Synthesis and Reactivity

Synthesis and Biological Activity of Derivatives Another realm of application involves the synthesis of derivatives from benzenesulfonic acid hydrazides and exploring their biological activities. For instance, certain derivatives have been synthesized and shown significant anti-inflammatory and analgesic activities. They also demonstrated lower ulcerogenic effects compared to standard drugs, indicating potential therapeutic applications. The study did not only provide insights into the synthesis of these compounds but also highlighted their promising biological activities, which could be crucial in pharmaceutical developments (Hamdy et al., 2013).

Polymerization Catalysts

Palladium Aryl Sulfonate Phosphine Catalysts Furthermore, derivatives of benzenesulfonic acid are utilized in the field of polymer science. For example, certain palladium aryl sulfonate phosphine catalysts have been developed for the copolymerization of acrylates with ethene. These catalysts, derived from benzenesulfonic acid, show promising results in polymerization, indicating their potential in creating new polymeric materials with diverse applications (Skupov et al., 2007).

Metal Complex Formation

Complexes with Tungsten(VI) Compounds derived from benzenesulfonic acid also find their application in coordination chemistry, where they form complexes with metals such as tungsten(VI). These complexes have been characterized and analyzed, providing insights into their potential applications in catalysis, material science, or as biological probes (Saleem et al., 2008).

Antimicrobial and Anticancer Activities

Antimicrobial and Anticancer Derivatives The molecule and its derivatives have been studied for their antimicrobial and anticancer properties as well. Some novel derivatives have shown immunomodulatory, anticancer, and antimicrobial activities, which is significant for pharmaceutical applications. These findings contribute to the ongoing research in developing new therapeutics https://consensus.app/papers/synthesis-antimicrobial-activity-arylazopyrazole-sarvaiya/53fa0d5bf1ad5c6192aee3b7e144fde2/?utm_source=chatgpt" target="_blank">(Abdel‐Aziz et al., 2009; Sarvaiya et al., 2019)

properties

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2S/c1-11-3-9-15(10-4-11)21(19,20)18-17-12(2)13-5-7-14(16)8-6-13/h3-10,18H,1-2H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUAQVSDGAKESG-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(1-(4-Bromophenyl)ethylidene)-4-methylbenzenesulfonohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.